molecular formula C11H19F3O B11723636 4-(tert-Butyl)-1-(trifluoromethyl)cyclohexanol

4-(tert-Butyl)-1-(trifluoromethyl)cyclohexanol

Cat. No.: B11723636
M. Wt: 224.26 g/mol
InChI Key: LELXUBDAVIEFCC-UHFFFAOYSA-N
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Description

4-(tert-Butyl)-1-(trifluoromethyl)cyclohexanol is an organic compound characterized by the presence of a tert-butyl group and a trifluoromethyl group attached to a cyclohexanol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyl)-1-(trifluoromethyl)cyclohexanol typically involves the introduction of the tert-butyl and trifluoromethyl groups onto a cyclohexanol ring. One common method involves the reaction of cyclohexanone with tert-butyl lithium and trifluoromethyl iodide under controlled conditions. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process. These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyl)-1-(trifluoromethyl)cyclohexanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The tert-butyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various alcohols.

Scientific Research Applications

4-(tert-Butyl)-1-(trifluoromethyl)cyclohexanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)-1-(trifluoromethyl)cyclohexanol involves its interaction with specific molecular targets and pathways. The presence of the tert-butyl and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can lead to changes in biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(tert-Butyl)cyclohexanol: Lacks the trifluoromethyl group, which can affect its reactivity and applications.

    1-(trifluoromethyl)cyclohexanol: Lacks the tert-butyl group, leading to different chemical properties and uses.

Uniqueness

4-(tert-Butyl)-1-(trifluoromethyl)cyclohexanol is unique due to the combined presence of both tert-butyl and trifluoromethyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H19F3O

Molecular Weight

224.26 g/mol

IUPAC Name

4-tert-butyl-1-(trifluoromethyl)cyclohexan-1-ol

InChI

InChI=1S/C11H19F3O/c1-9(2,3)8-4-6-10(15,7-5-8)11(12,13)14/h8,15H,4-7H2,1-3H3

InChI Key

LELXUBDAVIEFCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)(C(F)(F)F)O

Origin of Product

United States

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